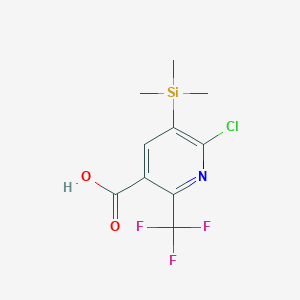
6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid (6CTTP) is an important chemical compound that has been used in a variety of scientific research applications in the fields of organic and medicinal chemistry. 6CTTP is a versatile and relatively inexpensive chemical that can be used for a variety of laboratory experiments, including the synthesis of other compounds and the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Functionalization
6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid and its analogs are utilized extensively in the synthesis and functionalization of various halopyridinecarboxylic acids. Research demonstrates the logistic flexibility in preparing isomeric halopyridinecarboxylic acids, highlighting the straightforward preparation of specific carboxylic acids from distinct precursors through functionalization techniques (Cottet & Schlosser, 2004). This includes employing heavy halogen displacement by in situ generated (trifluoromethyl)copper and regioexhaustive functionalization strategies to convert pyridines into their corresponding carboxylic acids, demonstrating a test of the concept of regioexhaustive functionalization (Cottet & Schlosser, 2004).
Chemical Properties and Interactions
Studies on the chemical properties and interactions of similar compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveal intricate hydrogen-bonding networks formed by water-bridged dimers. This research sheds light on the three-dimensional packing and intermolecular interactions facilitated by the trifluoromethyl groups and other structural elements, contributing to our understanding of the molecular arrangements and potential application in designing novel compounds (Ye & Tanski, 2020).
Luminescent Properties
The luminescent properties of complexes involving carboxylic acids with pyridine derivatives have been explored, indicating potential applications in optoelectronics and sensors. A study focusing on a Nd3+-doped organic complex with perfluorinated carboxylic acids and pyridine derivative showcases the synthesis and structural characterization, alongside fluorescence and photoluminescence analyses. This research demonstrates the significance of creating materials with specific luminescent properties for technological applications (Ye et al., 2013).
Extraction and Separation Processes
Research into the extraction and separation processes involving pyridine-3-carboxylic acid highlights the use of different diluents and extractants, such as 1-dioctylphosphoryloctane (TOPO), to study the equilibrium and efficiency of extraction from dilute solutions. This has implications for the purification and concentration of valuable compounds in the food, pharmaceutical, and biochemical industries, demonstrating the practical applications of such chemical processes in industry (Kumar & Babu, 2009).
Propriétés
IUPAC Name |
6-chloro-2-(trifluoromethyl)-5-trimethylsilylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO2Si/c1-18(2,3)6-4-5(9(16)17)7(10(12,13)14)15-8(6)11/h4H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWJIOPEZZRXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C(=C1)C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



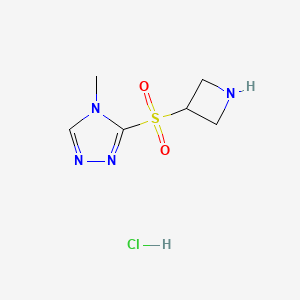

![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)

![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)
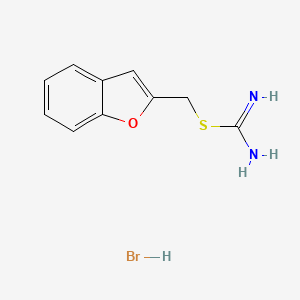


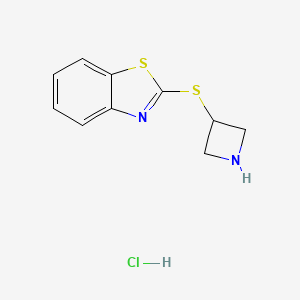

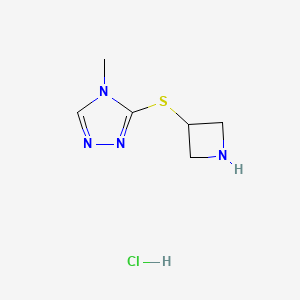
![3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379102.png)
![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
![4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379107.png)